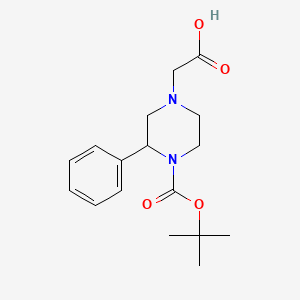![molecular formula C13H17Cl2NO2 B14175723 3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid CAS No. 4252-25-9](/img/structure/B14175723.png)
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid is a chemical compound with the molecular formula C13H17Cl2NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)amino groups attached to a phenyl ring, which is further connected to a propanoic acid moiety.
Métodos De Preparación
The synthesis of 3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid involves several steps. One common method includes the esterification of 4-aminophenylbutyric acid with hydrochloric acid in methanol, followed by hydroxylation with acetic acid and ethylene oxide. The resulting product is then chlorinated using phosphorus trichloride and hydrolyzed with concentrated hydrochloric acid .
Análisis De Reacciones Químicas
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, often resulting in the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Aplicaciones Científicas De Investigación
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Industry: The compound is used in the production of certain pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid involves the formation of DNA crosslinks. The bis(2-chloroethyl)amino groups can alkylate DNA, leading to the formation of covalent bonds between DNA strands. This crosslinking inhibits DNA replication and transcription, ultimately resulting in cell death. This mechanism is particularly effective against rapidly proliferating cancer cells .
Comparación Con Compuestos Similares
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid can be compared with other alkylating agents, such as melphalan and chlorambucil. While all these compounds share the ability to form DNA crosslinks, this compound is unique due to its specific structural features and the presence of a propanoic acid moiety. This structural difference can influence its reactivity and biological activity .
Similar compounds include:
Melphalan: An alkylating agent used in cancer therapy.
Chlorambucil: Another alkylating agent with applications in the treatment of chronic lymphocytic leukemia.
Propiedades
Número CAS |
4252-25-9 |
|---|---|
Fórmula molecular |
C13H17Cl2NO2 |
Peso molecular |
290.18 g/mol |
Nombre IUPAC |
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17Cl2NO2/c14-6-8-16(9-7-15)12-3-1-2-11(10-12)4-5-13(17)18/h1-3,10H,4-9H2,(H,17,18) |
Clave InChI |
DZZLSUVOCHEQJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N(CCCl)CCCl)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


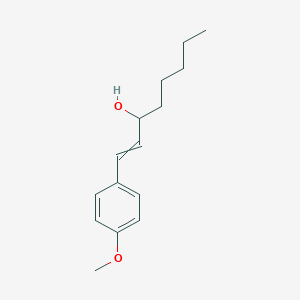
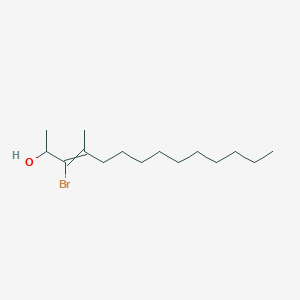
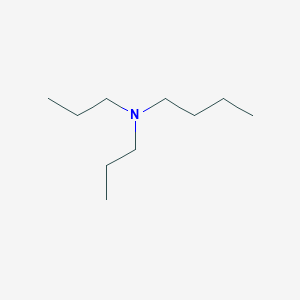

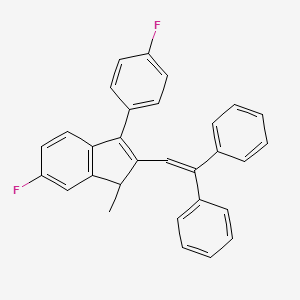
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
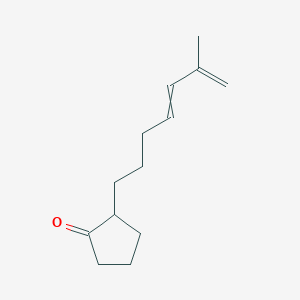
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B14175685.png)
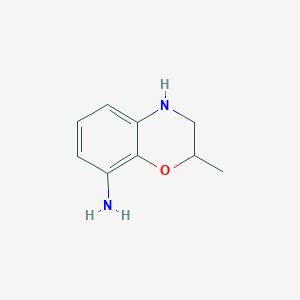
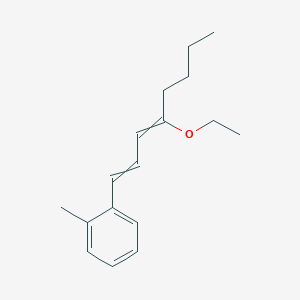
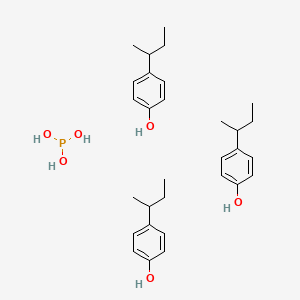

![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
